An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] Derivatives of this scaffold have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties.[1][2][4] The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has been a focal point of synthetic and medicinal chemistry research due to its versatile biological profile. This guide focuses on the synthesis and characterization of a specific analogue, 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine.
Synthesis
The synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine can be achieved through several established synthetic routes for 1,3,4-oxadiazole derivatives. A common and effective method involves the cyclization of a suitable acyl-thiosemicarbazide precursor.
Proposed Synthetic Pathway:
A plausible and efficient synthesis commences with the reaction of 3-methylbenzoyl chloride with thiosemicarbazide to form the intermediate N-(3-methylbenzoyl)hydrazine-1-carbothioamide. This intermediate is then subjected to cyclization to yield the final product.
Caption: Proposed synthesis workflow for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine.
Experimental Protocol:
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Step 1: Synthesis of N-(3-methylbenzoyl)hydrazine-1-carbothioamide
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Dissolve thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of ethanol and water.
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Slowly add 3-methylbenzoyl chloride (0.1 mol) to the solution while stirring in an ice bath to control the exothermic reaction.
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Continue stirring at room temperature for 2-3 hours.
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Pour the reaction mixture into crushed ice to precipitate the product.
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Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-(3-methylbenzoyl)hydrazine-1-carbothioamide.
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Step 2: Cyclization to 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
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Suspend N-(3-methylbenzoyl)hydrazine-1-carbothioamide (0.05 mol) in ethanol.
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Add a cyclizing agent such as mercuric oxide (HgO) or iodine in the presence of a base like sodium hydroxide.
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Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
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Filter the hot solution to remove any inorganic precipitates.
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Allow the filtrate to cool to room temperature to crystallize the product.
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Filter the crystals, wash with cold ethanol, and dry under vacuum to yield 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine.
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An alternative synthetic approach involves the reaction of 3-methylbenzohydrazide with cyanogen bromide.
Characterization
Table 1: Expected Physicochemical and Spectroscopic Data
| Property/Technique | Expected Data |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 180-220 °C |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (aromatic C=C stretching), ~1250 (C-O-C stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~2.3 (s, 3H, CH₃), ~7.0-7.8 (m, 4H, Ar-H), ~7.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~21 (CH₃), ~120-140 (aromatic carbons), ~155 (C-NH₂ of oxadiazole), ~160 (C-aryl of oxadiazole) |
| Mass Spectrometry (m/z) | [M+H]⁺ at 176.08 |
Crystallographic Data:
Single-crystal X-ray diffraction of the related compound 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine reveals a monoclinic crystal system.[6] Similar crystallographic properties can be anticipated for the 3-methylphenyl isomer. The molecular structure would feature a planar 1,3,4-oxadiazole ring with the 3-methylphenyl group likely twisted at a slight dihedral angle relative to the heterocyclic ring. Intermolecular hydrogen bonding between the amine group and the nitrogen atoms of the oxadiazole ring of adjacent molecules is expected to be a prominent feature in the crystal packing.[6]
Potential Biological Activity and Signaling Pathways
Derivatives of 2-amino-1,3,4-oxadiazole are known to exhibit a range of biological activities, often attributed to their ability to act as bioisosteres of amides and esters, facilitating interactions with biological targets through hydrogen bonding.[8] While the specific targets for 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine have not been elucidated, related compounds have shown potential as inhibitors of various enzymes and receptors. For instance, some 1,3,4-oxadiazole derivatives have been investigated as T-type calcium channel inhibitors for the potential treatment of neuropathic pain and epilepsy.[9]
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a 1,3,4-oxadiazole derivative inhibits a protein kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Conclusion
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine represents a molecule of significant interest for further investigation in the realm of medicinal chemistry. The synthetic protocols are well-established, and the characterization can be readily performed using standard analytical techniques. The diverse biological activities associated with the 2-amino-1,3,4-oxadiazole scaffold warrant further exploration of this compound's therapeutic potential. This guide provides a foundational framework for researchers to build upon in their efforts to develop novel therapeutic agents.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ajrconline.org [ajrconline.org]
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- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. afasci.com [afasci.com]
